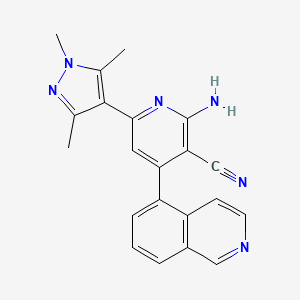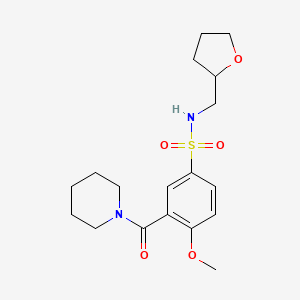
N-(3-chloro-4-methoxyphenyl)-N'-propylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxyphenyl)-N'-propylurea, also known as CMPU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of protein kinase C, an enzyme that plays a critical role in many cellular signaling pathways. In
Mechanism of Action
N-(3-chloro-4-methoxyphenyl)-N'-propylurea works by inhibiting the activity of protein kinase C, an enzyme that plays a critical role in many cellular signaling pathways. By blocking the activity of this enzyme, this compound can interfere with the growth and development of cancer cells, reduce inflammation, and prevent the replication of viruses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. In addition to its anti-tumor, anti-inflammatory, and anti-viral effects, this compound has been shown to affect a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. It has also been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-chloro-4-methoxyphenyl)-N'-propylurea in lab experiments is its potent inhibitory effect on protein kinase C. This makes it a valuable tool for studying the role of this enzyme in various cellular processes and diseases. However, one limitation of this compound is its potential toxicity and off-target effects. Careful dose-response studies and toxicity assessments are necessary to ensure that this compound is used safely and effectively in lab experiments.
Future Directions
There are many exciting future directions for research on N-(3-chloro-4-methoxyphenyl)-N'-propylurea. One area of interest is the development of more potent and selective inhibitors of protein kinase C, which could have even greater therapeutic potential. Another area of interest is the identification of novel targets for this compound and other protein kinase C inhibitors, which could lead to the development of new treatments for a wide range of diseases. Finally, the use of this compound in combination with other drugs or therapies is an area of active research, as this could potentially enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of N-(3-chloro-4-methoxyphenyl)-N'-propylurea involves the reaction of 3-chloro-4-methoxyaniline with propylisocyanate in the presence of a catalyst. The resulting product is purified through a series of chromatography steps to yield the final product, this compound. This synthesis method has been well established and has been used in many studies to produce high-quality this compound for research purposes.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-N'-propylurea has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects. This compound has also been used in studies investigating the role of protein kinase C in cellular signaling pathways and the development of various diseases.
properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-3-6-13-11(15)14-8-4-5-10(16-2)9(12)7-8/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUCBDCUIFPEGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC(=C(C=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methylphenyl)-4-(4-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B5299758.png)
![2-[3-({[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}methyl)-1-piperidinyl]ethanol](/img/structure/B5299762.png)

![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2-oxo-2-pyridin-3-ylacetamide](/img/structure/B5299782.png)
![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5299799.png)
![2-[2-methoxy-4-({[2-(4-methoxyphenyl)ethyl]amino}methyl)phenoxy]acetamide hydrochloride](/img/structure/B5299814.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5299822.png)


![2-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5299842.png)
![methyl [4-(4-fluorobenzyl)-1-piperazinyl]acetate](/img/structure/B5299845.png)
![5-{1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-1-isopropylindoline](/img/structure/B5299848.png)

